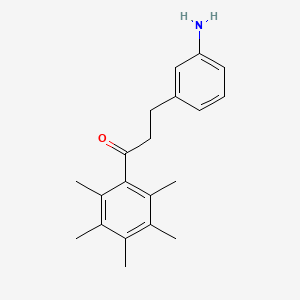
3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one
Descripción general
Descripción
3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a propanone backbone substituted with an aminophenyl group and a pentamethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and 2,3,4,5,6-pentamethylbenzaldehyde.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Condensation: The resulting 3-aminobenzaldehyde is then subjected to a condensation reaction with 2,3,4,5,6-pentamethylbenzaldehyde in the presence of a base such as sodium hydroxide to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure efficient and scalable production.
Automated Condensation: Employing automated systems for the condensation reaction to maintain consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of organic semiconductors and light-emitting diodes.
Biological Studies: As a probe for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Aminophenyl)-1-phenylpropan-1-one: Lacks the pentamethyl substitution, leading to different chemical properties.
3-(4-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one: Positional isomer with the amino group at the para position.
Uniqueness
Steric Effects: The pentamethyl substitution provides unique steric hindrance, affecting the compound’s reactivity and interactions.
Electronic Effects: The electron-donating nature of the methyl groups influences the compound’s electronic properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-12-13(2)15(4)20(16(5)14(12)3)19(22)10-9-17-7-6-8-18(21)11-17/h6-8,11H,9-10,21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDMZWPHYLMSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCC2=CC(=CC=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380237 | |
| Record name | 3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646506-64-1 | |
| Record name | 3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















